N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide
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Overview
Description
N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide is a synthetic organic compound that belongs to the class of sulfonylamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide typically involves the following steps:
Formation of the sulfonyl chloride: Thiophene-2-sulfonyl chloride is prepared by reacting thiophene with chlorosulfonic acid.
Amidation reaction: The sulfonyl chloride is then reacted with 3-aminopropanoic acid to form the sulfonamide intermediate.
Cyclohexylmethylation: The final step involves the alkylation of the sulfonamide intermediate with cyclohexylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted amides or sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonylamide derivatives have shown efficacy.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamide group is known to form strong hydrogen bonds with biological targets, which can inhibit or modulate their activity. The cyclohexylmethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohexylmethyl)-3-(phenylsulfonylamino)propanamide
- N-(cyclohexylmethyl)-3-(pyridylsulfonylamino)propanamide
Uniqueness
N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to phenyl or pyridyl analogs. This can result in different biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c17-13(15-11-12-5-2-1-3-6-12)8-9-16-21(18,19)14-7-4-10-20-14/h4,7,10,12,16H,1-3,5-6,8-9,11H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXWLHUVUXOWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CCNS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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